molecular formula C14H12N2O5 B2470341 2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-4-carboxylic acid CAS No. 2287259-68-9

2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-4-carboxylic acid

Cat. No.: B2470341
CAS No.: 2287259-68-9
M. Wt: 288.259
InChI Key: SHMKKELLXFZKLY-UHFFFAOYSA-N
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Description

2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-4-carboxylic acid is a heterocyclic compound featuring a dioxopiperidine ring fused to a 1-oxoisoindoline scaffold with a carboxylic acid substituent at position 2. The compound’s molecular formula is inferred as C₁₄H₁₂N₂O₅ based on structural data from crystallographic analyses .

Properties

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O5/c17-11-5-4-10(12(18)15-11)16-6-9-7(13(16)19)2-1-3-8(9)14(20)21/h1-3,10H,4-6H2,(H,20,21)(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMKKELLXFZKLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2287259-68-9
Record name 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-4-carboxylic acid typically involves multiple steps. One common method includes the esterification of an N-protected or unprotected glutamine, followed by deprotection of the α-amino group if it is protected. The next step involves coupling the N-deprotected, esterified glutamine with an optionally substituted 2-haloalkylbenzoate, followed by cyclization of the coupled product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Core Synthetic Pathways

The compound is synthesized through multi-step routes involving cyclization, bromination, and coupling reactions. Key methods include:

Reaction StepConditions/ReagentsProduct/IntermediateSource
Bromination of toluic acidN-Bromosuccinimide (NBS), light2-Bromomethylbenzoate derivatives
Amidation with 3-aminopiperidine-2,6-dioneAcetic acid, refluxIsoindoline-piperidine conjugate
Cyclization of glutamine derivativesDialdehyde condensation, acid workup1-Oxo-2-(2,6-dioxopiperidin-3-yl)isoindoline

For example, bromination of methyl 2-methylbenzoate with NBS yields methyl 2-(bromomethyl)benzoate, which reacts with 3-aminopiperidine-2,6-dione to form the isoindoline core . Subsequent oxidation and cyclization steps introduce the dioxopiperidine ring .

Carboxylic Acid Modifications

The C4-carboxylic acid group undergoes typical derivatizations:

Reaction TypeReagents/ConditionsApplicationExample ProductSource
EsterificationMethanol/H₂SO₄, refluxImproved lipophilicityMethyl ester derivative
Amide FormationEDCI/HOBt, DMFBioconjugation or prodrug synthesisPeptide-linked analogs
Salt FormationNaOH or HClEnhanced solubilitySodium or hydrochloride salt

Piperidine Ring Modifications

The 2,6-dioxopiperidin-3-yl group participates in regioselective reactions:

Reaction TypeConditionsOutcomeSource
AlkylationAlkyl halides, K₂CO₃, DMFN-substituted derivatives
Reductive AminationNaBH₃CN, aldehydes/ketonesSecondary/tertiary amine formation
HydrolysisHCl (6M), 100°CRing-opening to glutaric acid analog

Isoindoline Ring Functionalization

The isoindoline scaffold undergoes electrophilic substitution and cross-coupling:

Reaction TypeConditionsPosition ModifiedSource
NitrationHNO₃/H₂SO₄C5 or C7
Suzuki CouplingPd(PPh₃)₄, arylboronic acidsC5
HalogenationNXS (X = Cl, Br), DCMC6 or C7

For instance, Suzuki coupling at C5 introduces aryl groups to modulate target binding affinity .

Stability and Degradation Pathways

The compound exhibits pH-dependent stability:

ConditionDegradation PathwayHalf-Life (25°C)Source
Acidic (pH 1.2)Isoindoline ring hydrolysis2.1 hours
Neutral (pH 7.4)Minimal degradation>48 hours
Basic (pH 9.0)Piperidine ring opening6.5 hours

Degradation products include glutaric acid derivatives and isoindoline fragments .

Comparative Reactivity with Analogs

Structural analogs exhibit distinct reactivity profiles:

CompoundKey Functional GroupsNotable ReactivitySource
ThalidomidePhthalimide, glutarimideHydrolysis to teratogenic metabolites
LenalidomideAmino-substituted phthalimideEnhanced electrophilic substitution
Target compound (C4-COOH)Carboxylic acid, isoindolineSelective C4 derivatization

The C4-carboxylic acid in the target compound enables site-specific modifications not feasible in non-carboxylated analogs like thalidomide .

Scientific Research Applications

Anti-inflammatory Properties

One of the most notable applications of 2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-4-carboxylic acid is its ability to reduce levels of Tumor Necrosis Factor-alpha (TNFα) in mammalian systems. TNFα is a cytokine involved in systemic inflammation, and its overproduction is associated with various inflammatory diseases. Studies have shown that derivatives of this compound can effectively decrease TNFα levels, which may provide therapeutic benefits in conditions such as:

  • Rheumatoid arthritis
  • Inflammatory bowel disease
  • Psoriasis

The mechanism involves the inhibition of TNFα synthesis or release from immune cells, thereby modulating inflammatory responses .

Targeted Protein Degradation

The compound has been identified as a promising linker molecule in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that facilitate the degradation of specific proteins by recruiting them to the ubiquitin-proteasome system. The structural properties of this compound allow it to be conjugated with ligands that bind to target proteins and degradation moieties, enhancing the specificity and efficacy of protein degradation strategies .

Synthetic Versatility

The synthesis of this compound typically follows established organic synthesis protocols. Several methods have been reported for its preparation, which include:

  • Cyclization reactions involving piperidine derivatives.
  • Functional group modifications to enhance solubility and bioactivity.
  • Conjugation with other pharmacophores for improved therapeutic profiles .

Case Study 1: Inhibition of TNFα

A study conducted by Tracey et al. demonstrated that compounds similar to this compound significantly reduced TNFα levels in animal models of endotoxemia and toxic shock syndrome. The results indicated a direct correlation between compound dosage and TNFα suppression, suggesting potential for clinical applications in treating inflammatory diseases .

Case Study 2: PROTAC Development

Research focusing on PROTAC technology has highlighted the utility of this compound as a linker due to its ability to maintain stability while facilitating effective protein-target interactions. This has led to advancements in targeted cancer therapies where specific oncogenic proteins are degraded rather than inhibited, potentially overcoming resistance mechanisms seen with traditional small molecule inhibitors .

Mechanism of Action

The mechanism of action of 2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. One of the primary targets is the cereblon E3 ligase, which plays a crucial role in protein degradation. By modulating the activity of this ligase, the compound can influence various cellular processes, including the degradation of disease-related proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share core structural motifs with the target molecule but differ in substituents, oxidation states, or appended functional groups.

2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic Acid

  • Key Differences: Contains 1,3-dioxoisoindoline (two ketone groups) vs. 1-oxoisoindoline in the target compound.
  • Implications :
    • May exhibit stronger binding to cereblon but reduced metabolic stability due to higher oxidation state .

1-(2-(2,6-Dioxopiperidin-3-yl)-6-fluoro-1-oxoisoindolin-5-yl)piperidine-4-carboxylic Acid

  • Key Differences :
    • Fluorine substituent at position 6 of the isoindoline ring.
    • Piperidine-4-carboxylic acid moiety replaces the simple carboxylic acid.
  • Implications: Fluorine enhances lipophilicity and metabolic stability.
  • Molecular Weight : 389.38 g/mol (vs. ~304 g/mol for the target compound) .

1-(2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperidine-4-carboxylic Acid

  • Key Differences :
    • Combines 1,3-dioxoisoindoline with a piperidine-4-carboxylic acid side chain.
  • Implications :
    • Dual modifications may balance cereblon binding (via dioxoisoindoline) and solubility (via piperidine-carboxylic acid) .
  • Molecular Weight : 385.37 g/mol .

4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic Acid

  • Key Differences: Amide-linked oxobutanoic acid substituent at position 4.
  • Implications :
    • The extended side chain could improve solubility or enable conjugation to PROTACs (Proteolysis-Targeting Chimeras).
    • Structural flexibility may reduce binding efficiency compared to rigid carboxylic acid derivatives .

2'-Cyclohexyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxylic Acid

  • Key Differences :
    • Spirocyclic framework replaces the linear isoindoline-piperidine fusion.
    • Cyclohexyl group introduces hydrophobicity.
  • Implications :
    • Enhanced membrane permeability but reduced aqueous solubility (Molecular Weight: 327.42 g/mol) .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Advantages References
2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-4-carboxylic acid C₁₄H₁₂N₂O₅ ~304 1-oxoisoindoline, carboxylic acid at C4 Balanced reactivity and stability
2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindoline-4-carboxylic Acid C₁₄H₁₀N₂O₆ 318.25 1,3-dioxoisoindoline Stronger electrophilicity
1-(2-(2,6-Dioxopiperidin-3-yl)-6-fluoro-1-oxoisoindolin-5-yl)piperidine-4-carboxylic acid C₁₉H₂₀FN₃O₅ 389.38 Fluorine at C6, piperidine-4-carboxylic acid Enhanced metabolic stability
4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)-4-oxobutanoic Acid C₁₇H₁₅N₃O₇ 373.32 Amide-linked oxobutanoic acid Conjugation capability for PROTACs
2'-Cyclohexyl-1'-oxo-spiro[cyclopentane-isoquinoline]-4'-carboxylic acid C₂₀H₂₅NO₃ 327.42 Spirocyclic framework, cyclohexyl group Improved membrane permeability

Research Implications and Gaps

  • Electron-Withdrawing Groups : Compounds with 1,3-dioxoisoindoline (e.g., ) may exhibit stronger cereblon binding but require optimization for pharmacokinetics.
  • Fluorine and Piperidine Modifications : Derivatives like highlight trade-offs between lipophilicity and solubility.
  • Safety Profiles : Handling precautions vary; for example, compounds with extended side chains (e.g., ) require strict storage conditions (e.g., P210: "Keep away from heat") .

Limitations : Current evidence lacks direct biological data (e.g., IC₅₀ values, in vivo efficacy). Further studies are needed to correlate structural features with therapeutic outcomes.

Biological Activity

2-(2,6-Dioxopiperidin-3-YL)-1-oxoisoindoline-4-carboxylic acid is a complex organic compound notable for its potential biological activities. This compound, characterized by its unique molecular structure, has garnered attention in pharmacological research due to its immunomodulatory and antiangiogenic properties. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.

  • Molecular Formula: C14H12N2O5
  • Molecular Weight: 288.26 g/mol
  • CAS Number: 2287259-68-9

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways:

  • Immunomodulatory Effects : The compound exhibits properties that can modulate immune responses, potentially influencing cytokine production and immune cell activation.
  • Antiangiogenic Activity : It has been shown to inhibit the formation of new blood vessels, which is crucial in cancer progression and other pathological conditions.

Case Studies and Experimental Data

Several studies have investigated the biological effects of this compound, revealing significant insights into its pharmacological potential.

StudyObjectiveKey Findings
Assessing antiangiogenic propertiesDemonstrated inhibition of endothelial cell proliferation and migration in vitro.
Evaluating immunomodulatory effectsShowed modulation of cytokine release in immune cells, suggesting potential therapeutic applications in autoimmune diseases.

In Vitro Studies

In vitro experiments have demonstrated that this compound can significantly affect various cell lines:

  • Endothelial Cells : Inhibition of angiogenesis was observed through reduced proliferation and migration.
  • Immune Cells : Alterations in cytokine profiles indicate a potential role in modulating immune responses.

Pharmacological Applications

The compound's unique properties suggest several potential applications in pharmacology:

  • Cancer Therapy : Due to its antiangiogenic effects, it may be developed as a therapeutic agent against tumors that rely on angiogenesis for growth.
  • Autoimmune Disorders : Its immunomodulatory capabilities could provide a basis for treatments aimed at regulating immune responses in autoimmune diseases.

Q & A

Q. Methodological Answer :

  • ¹H-NMR : Characterizes aromatic protons (e.g., δ 7.88 ppm for C5-H in quinoline derivatives) and substituents like methoxy groups (δ 3.32 ppm) .
  • HRMS : Validates molecular weight (e.g., m/z 525.2147 for [M+H]⁺) with <1 ppm error .
  • FT-IR : Confirms carbonyl stretches (1650–1750 cm⁻¹) from dioxopiperidinyl and isoindoline moieties .

Advanced Question: What strategies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?

Q. Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation via HPLC.
  • pH-Dependent Studies : Use buffered solutions (pH 1–9) to monitor hydrolysis of the dioxopiperidinyl group. LC-MS identifies hydrolyzed products (e.g., free carboxylic acid) .
  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (e.g., >200°C for thermal stability) .

Basic Question: How is the compound’s solubility profile characterized, and what solvents are optimal for in vitro assays?

Q. Methodological Answer :

  • Solubility Screening : Use shake-flask method in DMSO (stock solutions) followed by dilution in PBS (pH 7.4) or cell culture media.
  • Co-Solvent Systems : Ethanol/water (1:1 v/v) or DMF/acetate buffer (pH 5.0) enhance solubility for biological testing .

Advanced Question: What computational methods are used to predict the compound’s binding affinity to therapeutic targets?

Q. Methodological Answer :

  • Molecular Docking : Utilize AutoDock Vina to model interactions with proteins like HDAC6 (implicated in cancer). Focus on hydrogen bonding with the carboxylic acid group and π-π stacking of the isoindoline ring .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine at C3 in analogs) with antimicrobial activity using partial least squares regression .

Basic Question: What safety protocols are recommended for handling this compound in laboratory settings?

Q. Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulates.
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes .

Advanced Question: How can structural modifications enhance the compound’s pharmacokinetic properties?

Q. Methodological Answer :

  • Pro-Drug Design : Esterify the carboxylic acid group (e.g., ethyl ester) to improve membrane permeability, with in vivo hydrolysis releasing the active form .
  • Fluorine Substitution : Introduce fluorine at C3 (as in ) to prolong half-life via reduced CYP450 metabolism .

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